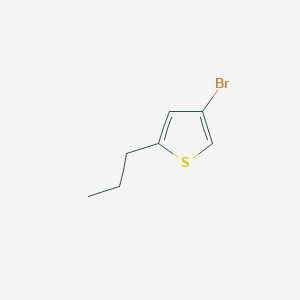
3-(2-Hydroxyphenyl)propanal
Overview
Description
3-(2-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O2 It is a phenolic aldehyde, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and an aldehyde group (-CHO) attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyphenyl)propanal can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbon-carbon bond between the aldehyde and the propyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyphenyl)propanoic acid.
Reduction: 3-(2-Hydroxyphenyl)propanol.
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
3-(2-Hydroxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)propanal depends on its specific application. In biological systems, the hydroxyl and aldehyde groups can interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The phenolic structure allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Hydroxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxybenzaldehyde: Lacks the propyl chain, only has the hydroxyl and aldehyde groups attached to the benzene ring.
Uniqueness
3-(2-Hydroxyphenyl)propanal is unique due to the presence of both a hydroxyl group and an aldehyde group attached to a propyl chain. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6-7,11H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHMXWXZBNGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439524 | |
| Record name | 3-(2-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53580-62-4 | |
| Record name | 3-(2-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


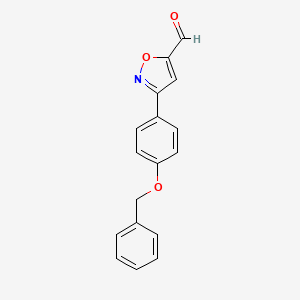
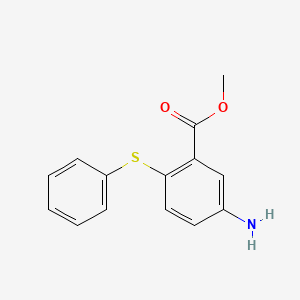
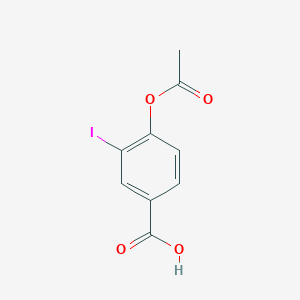
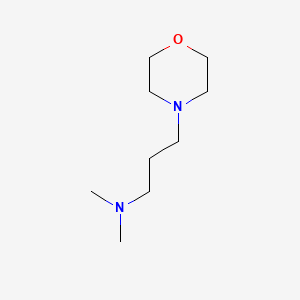
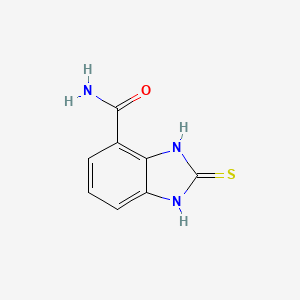
![7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1609881.png)
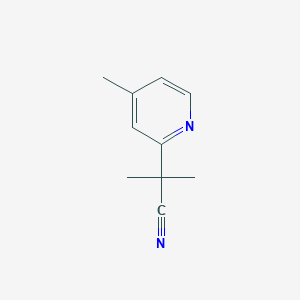
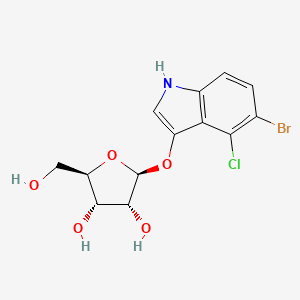
![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
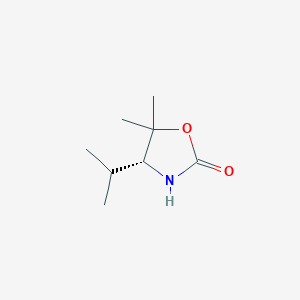
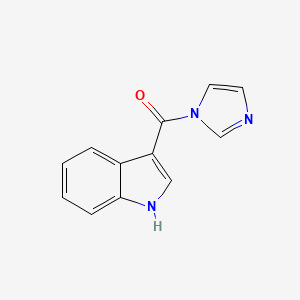
![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)
